molecular formula C10H11NO4S B3004351 1-(Methylsulfonyl)indoline-5-carboxylic acid CAS No. 712319-44-3

1-(Methylsulfonyl)indoline-5-carboxylic acid

Cat. No.: B3004351
CAS No.: 712319-44-3
M. Wt: 241.26
InChI Key: JNMXVSCEGKFVJR-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)indoline-5-carboxylic acid (CAS: 712319-44-3) is an indoline derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 1-position and a carboxylic acid (-COOH) group at the 5-position of the indoline core. The indoline scaffold, a saturated bicyclic structure (benzopyrrolidine), confers rigidity and unique electronic properties, making it a valuable template in medicinal chemistry and organic synthesis. The methylsulfonyl group enhances electrophilicity and metabolic stability, while the carboxylic acid moiety provides hydrogen-bonding capacity and solubility. This compound is primarily utilized as a synthetic intermediate for pharmaceuticals and bioactive molecules, particularly in cancer research and enzyme inhibition studies .

Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXVSCEGKFVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Methylsulfonyl)indoline-5-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent like dimethylformamide (DMF) under anhydrous conditions . The resulting product undergoes further reactions, such as chlorosulfonation using chlorosulfonic acid, to introduce the sulfonyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Methylsulfonyl)indoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.

Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) under reflux conditions for Fischer indole synthesis . Major products formed from these reactions include various substituted indoles and sulfone derivatives.

Scientific Research Applications

Pharmaceutical Development

1-(Methylsulfonyl)indoline-5-carboxylic acid has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate biological pathways associated with pain and inflammation, indicating potential use in treating inflammatory diseases. Additionally, compounds with similar structures have shown promise in inhibiting enzymes related to cancer progression, suggesting that this compound may also possess anticancer properties.

Biological Activities

Research indicates that this compound interacts with specific enzymes involved in inflammatory processes and cancer cell proliferation. These interactions might modulate critical signaling pathways for disease progression, warranting further investigation into its mechanism of action. The following table summarizes the biological activities associated with this compound:

Biological Activity Description
Anti-inflammatoryPotential to reduce inflammation through enzyme modulation.
AnticancerMay inhibit cancer cell proliferation by targeting specific enzymes.
Pain modulationInvolvement in pathways related to pain perception.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological targets:

  • Anti-inflammatory Activity Study : A study demonstrated that the compound effectively reduced inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Cancer Cell Proliferation Inhibition : Research indicated that the compound inhibited the proliferation of specific cancer cell lines, highlighting its anticancer potential.
  • Enzyme Interaction Studies : Investigations into the interaction between this compound and certain enzymes revealed promising results, indicating its role in modulating critical pathways involved in disease progression.

These case studies underscore the importance of further research to fully elucidate the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)indoline-5-carboxylic acid and its derivatives involves interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific derivative and its target, but common pathways include inhibition of enzymes and modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Indoline/Indole Carboxylic Acids

The following table compares key structural and physicochemical properties of 1-(methylsulfonyl)indoline-5-carboxylic acid with related compounds:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Indoline -SO₂CH₃ (1), -COOH (5) C₁₀H₁₁NO₄S 253.27 Enzyme inhibition, anticancer intermediates
Indoline-5-sulfonamide Indoline -SO₂NH₂ (5) C₈H₁₀N₂O₂S 198.24 Carbonic anhydrase inhibitors (anticancer)
1-Methyl-1H-indole-5-carboxylic acid Indole -CH₃ (1), -COOH (5) C₁₀H₉NO₂ 175.19 Building block for fluorescent probes
Indole-5-carboxylic acid Indole -COOH (5) C₉H₇NO₂ 161.15 Intermediate in peptide synthesis
1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid Indole -CH₃ (1), -SO₂CH₃ (5), -COOH (2) C₁₁H₁₁NO₄S 253.27 Positional isomer; antitumor activity

Commercial Availability and Challenges

  • By contrast, indole-5-carboxylic acid (CAS 1670-81-1) is widely available for research use, priced at ¥5,300/g (Japan, 2022) .

Biological Activity

1-(Methylsulfonyl)indoline-5-carboxylic acid (MSICA) is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores the biological activity of MSICA, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of Biological Activity

Indole derivatives, including MSICA, have been extensively studied for their potential as antiviral , anti-inflammatory , and anticancer agents. The presence of the methylsulfonyl group in MSICA enhances its biological properties, contributing to its efficacy in various biochemical pathways.

Key Biological Activities

  • Antiviral Activity : MSICA has shown promise in inhibiting viral replication, making it a candidate for antiviral drug development.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : MSICA demonstrates cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of MSICA can be attributed to its interaction with multiple molecular targets:

  • Receptor Binding : MSICA binds with high affinity to several receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.
  • Biochemical Pathways : The compound affects various biochemical pathways, including those related to inflammation and cancer progression. It is known to inhibit key enzymes and proteins involved in these processes.

Research Findings

Recent studies have highlighted the efficacy of MSICA in various experimental models:

  • Cytotoxicity Studies : In vitro assays demonstrated that MSICA exhibits significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
  • Anti-inflammatory Assays : Research indicated that MSICA reduces the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated immune cells, suggesting its role as an anti-inflammatory agent .
  • Antiviral Studies : Preliminary findings suggest that MSICA may inhibit viral entry or replication in host cells, warranting further investigation into its mechanism against specific viruses .

Comparative Analysis with Similar Compounds

To understand the unique properties of MSICA, it can be compared with other indole derivatives:

Compound NameBiological ActivityIC50 (µM)Notes
Indole-3-acetic acidPlant hormoneN/AInvolved in growth regulation
Indole-2-carboxylic acidAntimicrobialN/AExhibits antimicrobial properties
5-Methoxyindole-2-carboxylic acidAnti-inflammatoryN/AKnown for anti-inflammatory activity
This compoundAntiviral, anticancerVaries by cell lineExhibits broad biological activity

The presence of the methylsulfonyl group in MSICA distinguishes it from other indole derivatives by enhancing its solubility and biological activity.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of MSICA:

  • Cancer Treatment : A study evaluated the effects of MSICA on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapy .
  • Inflammatory Disease Models : In animal models of asthma, MSICA demonstrated a reduction in airway hyperreactivity and inflammation markers, indicating its utility in treating respiratory conditions .

Q & A

Q. What are the recommended methods for synthesizing 1-(Methylsulfonyl)indoline-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of indoline precursors using methylsulfonyl chloride under anhydrous conditions. Key steps include:
  • Starting Materials : Begin with indoline-5-carboxylic acid derivatives (e.g., 1-Methyl-1H-indole-5-carboxylic acid analogs as in ).
  • Sulfonylation : React with methylsulfonyl chloride in dichloromethane at 0–5°C, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products. Report yield, purity (HPLC >95%), and spectral data per guidelines in .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR in DMSO-d6 to confirm the methylsulfonyl group (δ ~3.1 ppm for 1^1H, δ ~40–45 ppm for 13^{13}C) and indoline backbone .
  • Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and sulfonyl (S=O ~1350–1150 cm1^{-1}) functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm; validate methods using retention time and spiked standards () .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ and fragmentation patterns via ESI-MS.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during scale-up reactions () .
  • Respiratory Protection : Use NIOSH-approved N95 respirators if airborne particles are generated ().
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes () .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and protocols (e.g., MTT assay for cytotoxicity) to reduce variability.
  • Meta-Analysis : Compare IC50_{50} values across literature, adjusting for differences in solvent (DMSO vs. saline), concentration ranges, and control groups () .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.

Q. What strategies can be employed to study the metabolic stability and pharmacokinetics of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS () .
  • Pharmacokinetic Profiling : Administer intravenously/orally to rodent models; collect plasma at timed intervals and calculate AUC, Cmax_{max}, and t1/2_{1/2}.
  • Tissue Distribution : Use radiolabeled 14^{14}C-compound and autoradiography to track organ-specific accumulation.

Q. How does the electronic environment of the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and LUMO localization on the sulfonyl group () .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., methylsulfanyl or sulfonamide derivatives) under SN2 conditions (e.g., NaOH/ethanol).
  • Structural Analysis : Use X-ray crystallography to correlate sulfonyl group geometry with reactivity () .

Data Presentation and Reproducibility

  • Tables : Follow formats in for reporting biological data (e.g., IC50_{50}, correlation coefficients) .
  • Supplemental Information : Include detailed synthetic procedures, spectral copies, and statistical analysis per and .

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